Product packaging for (R)-4-(1-hydroxyethyl)benzonitrile(Cat. No.:CAS No. 101219-69-6)

(R)-4-(1-hydroxyethyl)benzonitrile

Cat. No.: B025079
CAS No.: 101219-69-6
M. Wt: 147.17 g/mol
InChI Key: XGAVOODMMBMCKV-SSDOTTSWSA-N
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Description

(R)-4-(1-hydroxyethyl)benzonitrile is a chiral organic compound of significant interest in advanced chemical research and development. It belongs to a class of benzonitrile derivatives recognized for their utility in the synthesis of specialty chemicals, particularly in the pharmaceutical and advanced materials sectors . The compound features a nitrile group and a chiral hydroxyethyl moiety on the benzene ring, making it a valuable enantiopure building block or intermediate for constructing more complex molecules. The specific (R)-enantiomer is crucial for developing stereoselective compounds, potentially influencing biological activity and material properties. While the exact mechanism of action for this specific stereoisomer is not widely detailed in public literature, its structural similarity to other hydroxy-substituted benzonitriles suggests its primary value lies in its role as a synthetic precursor . Researchers may employ it in the development of active pharmaceutical ingredients (APIs), where the chiral center could be integral to the drug's interaction with biological targets. Its applications may also extend to the creation of advanced polymers and liquid crystals, where the combination of molecular rigidity from the aromatic ring, polarity from the nitrile group, and chirality can impart unique material characteristics. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO B025079 (R)-4-(1-hydroxyethyl)benzonitrile CAS No. 101219-69-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(1R)-1-hydroxyethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9NO/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5,7,11H,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGAVOODMMBMCKV-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601292377
Record name 4-[(1R)-1-Hydroxyethyl]benzonitrile
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Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101219-69-6
Record name 4-[(1R)-1-Hydroxyethyl]benzonitrile
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Record name 4-[(1R)-1-Hydroxyethyl]benzonitrile
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Record name 4-[(1R)-1-hydroxyethyl]benzonitrile
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Enantioselective Synthetic Methodologies for R 4 1 Hydroxyethyl Benzonitrile

Asymmetric Catalysis Approaches

Asymmetric catalysis stands as the most elegant and atom-economical method for synthesizing chiral compounds like (R)-4-(1-hydroxyethyl)benzonitrile. This approach utilizes chiral catalysts to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. Key strategies include the asymmetric addition of nucleophiles to prochiral carbonyl compounds and the asymmetric hydrogenation of prochiral ketones.

Asymmetric addition reactions involve the enantioselective addition of a nucleophile to a prochiral carbonyl group. In the context of synthesizing this compound, this can theoretically be approached in two ways: the addition of a methyl group to 4-formylbenzonitrile or the addition of a hydride to 4-acetylbenzonitrile (B130643).

The enantioselective methylation of the aldehyde 4-formylbenzonitrile presents a direct route to 4-(1-hydroxyethyl)benzonitrile. This transformation requires a chiral catalyst to control the facial selectivity of the methyl group's attack on the carbonyl. While specific literature on the asymmetric methylation of 4-formylbenzonitrile is sparse, the principles can be illustrated by analogous, well-established systems involving the addition of organometallic reagents to aldehydes, guided by chiral ligands and metal complexes.

Asymmetric Addition Reactions

Chiral Ligand-Mediated Methylation of 4-Formylbenzonitrile
Ligand Design and Optimization (e.g., BINMOL derivatives)

The success of a catalytic asymmetric addition hinges on the design of the chiral ligand. Axially chiral biaryl scaffolds, such as 1,1'-bi-2-naphthol (B31242) (BINOL) and its derivatives, are among the most successful classes of ligands for this purpose. Ar-BINMOLs (2′-Hydroxy-1,1′-binaphthalene-2-(arylmethanol)s) are a family of BINOL derivatives that have proven effective as ligands in promoting asymmetric 1,2-addition reactions. These ligands possess both axial and sp3 central chirality. The rigid binaphthyl backbone creates a well-defined chiral environment around the metal center, which effectively discriminates between the two faces of the prochiral aldehyde. Optimization of these ligands often involves modifying the substituents at the 3,3' or 6,6' positions of the binaphthyl core to tune the steric and electronic properties of the catalyst, thereby enhancing enantioselectivity.

Titanium-Based Catalytic Systems

Titanium(IV) alkoxides, particularly titanium tetraisopropoxide (Ti(OiPr)4), are common and effective Lewis acids for activating aldehydes in asymmetric addition reactions. When combined with a chiral ligand like a BINOL derivative (e.g., H8-BINOL), a chiral Lewis acid complex is formed in situ. This complex coordinates to the carbonyl oxygen of 4-formylbenzonitrile, activating it towards nucleophilic attack. The chiral environment established by the ligand dictates the trajectory of the incoming methyl nucleophile (from a reagent like dimethylzinc), leading to the preferential formation of the (R)-alcohol. The use of additives, such as zinc salts, can further facilitate the reaction and improve enantioselectivity in related alkyl additions.

Reaction Conditions and Yields

The conditions for such asymmetric additions must be carefully optimized. Key parameters include the choice of solvent, reaction temperature, the stoichiometry of the aldehyde, the organometallic reagent, the ligand, and the titanium source. Reactions are typically run at low temperatures (e.g., 0 °C to -78 °C) to maximize enantioselectivity. The table below presents representative data from an analogous system involving the asymmetric addition of diethylzinc (B1219324) to aromatic aldehydes using a BINMOL derivative and a titanium-based catalyst, illustrating the high yields and enantioselectivities achievable with this methodology.

Aldehyde SubstrateLigandCatalyst SystemSolventTemp (°C)Yield (%)Enantiomeric Excess (ee, %)
Benzaldehyde (B42025)(R)-BINMOLTi(OiPr)4 / Et2ZnToluene09899
4-Chlorobenzaldehyde(R)-BINMOLTi(OiPr)4 / Et2ZnToluene09798
4-Methoxybenzaldehyde(R)-BINMOLTi(OiPr)4 / Et2ZnToluene09997
2-Naphthaldehyde(R)-BINMOLTi(OiPr)4 / Et2ZnToluene09599

A more widely documented and industrially applied method for synthesizing this compound is the asymmetric hydrogenation of the corresponding prochiral ketone, 4-acetylbenzonitrile. This reaction involves the addition of two hydrogen atoms across the carbonyl double bond with high stereocontrol, mediated by a chiral transition metal catalyst.

Ruthenium(II) complexes are particularly effective for this transformation. The catalysts developed by Ryoji Noyori and his coworkers, which earned a share of the 2001 Nobel Prize in Chemistry, are benchmarks in this field. These catalysts typically consist of a ruthenium center, a chiral diphosphine ligand like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and a chiral diamine ligand such as DPEN (1,2-diphenylethylenediamine).

A related and operationally simpler method is Asymmetric Transfer Hydrogenation (ATH). In ATH, the hydrogen source is not gaseous H2, but an easily handled hydrogen donor like isopropanol (B130326) or a formic acid/triethylamine mixture. The Noyori-Ikariya catalysts, featuring a Ru(II) center, an η6-arene ligand (like p-cymene), and a chiral N-tosylated diamine ligand (e.g., (R,R)-TsDPEN), are highly efficient for the ATH of aromatic ketones. The mechanism is believed to involve a metal-ligand bifunctional interaction where a ruthenium hydride intermediate transfers a hydride to the ketone's carbonyl carbon, while the N-H group on the ligand transfers a proton to the carbonyl oxygen. This concerted transfer occurs through a six-membered transition state, and the chirality of the diamine ligand dictates the stereochemical outcome, leading to high enantioselectivity.

The table below summarizes results for the asymmetric transfer hydrogenation of acetophenone and related aromatic ketones using Noyori-type catalysts, demonstrating the high efficiency of this method.

Ketone SubstrateCatalystHydrogen DonorSolventYield (%)Enantiomeric Excess (ee, %)Product Configuration
AcetophenoneRuCl(S,S)-TsDPENHCOOH/NEt3CH2Cl29599S
AcetophenoneRuCl(R,R)-TsDPENiPrOH/KOHiPrOH9798R
4'-ChloroacetophenoneRuCl(R,R)-TsDPENHCOOH/NEt3CH2Cl29898R
4'-MethoxyacetophenoneRuCl(R,R)-TsDPENHCOOH/NEt3CH2Cl29997R
Other Asymmetric Organometallic Additions

Beyond transfer hydrogenation, other asymmetric organometallic additions to 4-acetylbenzonitrile can yield this compound. These methods often involve the use of chiral organometallic reagents that add a methyl group enantioselectively to the carbonyl carbon of 4-acetylbenzonitrile. The development of new chiral ligands and organometallic complexes continues to expand the toolbox for these transformations. berkeley.edu

Chiral Iodide Catalysis in Enantioconvergent Hydroxylation

A novel approach to the synthesis of chiral benzylic alcohols involves the enantioconvergent hydroxylation of benzylic C-H bonds using a chiral aryl iodide catalyst. chemrxiv.org This method offers a unique pathway that does not rely on the reduction of a ketone.

Dual Activation Mode in C-H Activation

This catalytic system operates through a distinctive dual activation mechanism. chemrxiv.org Initially, the chiral aryl iodide catalyst acts as a precursor for a brominating reagent. This reagent then non-stereoselectively brominates the benzylic C-H bond via a radical process. In the subsequent and crucial step, the same chiral aryl iodide catalyst functions as a chiral ligand in a copper-catalyzed enantioconvergent substitution of the bromine atom, leading to the formation of the chiral alcohol. chemrxiv.org

Mechanistic Proposals for Enantioselective C-H Hydroxylation

The proposed mechanism for this enantioselective C-H hydroxylation involves the formation of a hypervalent iodine species. chemrxiv.org The chiral environment provided by the catalyst directs the nucleophilic attack of a water equivalent, leading to the formation of the desired (R)-enantiomer with high selectivity. This method represents a significant advance in C-H functionalization, offering a direct route to chiral benzylic alcohols from readily available hydrocarbons. chemrxiv.org

Biocatalytic Synthesis and Resolution Strategies

Biocatalysis has become an increasingly important tool for the synthesis of enantiomerically pure compounds due to the high selectivity and mild reaction conditions offered by enzymes.

For the production of this compound, two primary biocatalytic strategies are employed: the asymmetric reduction of 4-acetylbenzonitrile and the kinetic resolution of racemic 4-(1-hydroxyethyl)benzonitrile.

Asymmetric Reduction: Ketoreductases (KREDs) and alcohol dehydrogenases are highly effective in catalyzing the asymmetric reduction of 4-acetylbenzonitrile to the corresponding (R)-alcohol with excellent conversion and enantioselectivity. For instance, the (S)-1-phenylethanol dehydrogenase (PEDH) has been utilized as a whole-cell catalyst to achieve 100% conversion to this compound.

Kinetic Resolution: This strategy involves the selective reaction of one enantiomer from a racemic mixture of 4-(1-hydroxyethyl)benzonitrile, leaving the other enantiomer unreacted and thus resolved. Lipases are commonly used for this purpose, often in transesterification reactions. mdpi.comnih.gov For example, Candida antarctica lipase B (CAL-B) has demonstrated excellent enantioselectivity in the resolution of similar chiral alcohols. mdpi.com

Table 2: Biocatalytic Approaches to this compound

Biocatalytic Method Enzyme Substrate Key Finding
Asymmetric Reduction (S)-1-phenylethanol dehydrogenase (PEDH) 4-Acetylbenzonitrile 100% conversion to the (R)-alcohol
Kinetic Resolution Candida antarctica lipase B (CAL-B) Racemic 4-(1-hydroxyethyl)benzonitrile High enantiomeric excess for the resolved alcohol

Enzymatic Kinetic Resolution of Racemic 4-(1-hydroxyethyl)benzonitrile

The enzymatic kinetic resolution of racemic 4-(1-hydroxyethyl)benzonitrile is a highly effective method for obtaining the enantiomerically pure (R)-enantiomer, a valuable chiral intermediate in the synthesis of various pharmaceuticals. This process relies on the stereoselective acylation of one enantiomer in the racemic mixture, catalyzed by an enzyme, leaving the other enantiomer unreacted. Lipases are the most commonly employed enzymes for this purpose due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents.

Other Enzymatic Transformation Processes

While lipase-catalyzed transesterification is the most common method, other enzymatic transformations can also be employed for the synthesis of this compound. One such alternative is the use of nitrile-hydrolyzing enzymes in combination with amide bond synthetases in a biocatalytic cascade. nih.gov This approach can directly convert a nitrile-containing substrate into a chiral amide product with high stereoselectivity. Although not a direct resolution of the racemic alcohol, it represents an alternative enzymatic route to chiral hydroxy-nitrile derivatives.

Furthermore, dynamic kinetic resolution (DKR) is a more advanced strategy that can theoretically achieve a 100% yield of the desired enantiomer. nih.gov DKR combines the enzymatic kinetic resolution with an in situ racemization of the slower-reacting enantiomer. This is often achieved using a chemical catalyst, such as a ruthenium complex, that can racemize the unreacted alcohol under the reaction conditions. nih.gov This chemoenzymatic approach allows the continuous conversion of the undesired enantiomer into the desired one, thereby overcoming the 50% yield limitation of conventional kinetic resolution.

Asymmetric Bioreduction of 4-Acetylbenzonitrile

The asymmetric reduction of the prochiral ketone, 4-acetylbenzonitrile, stands out as a primary and highly effective strategy for producing enantiopure this compound. This biocatalytic approach leverages the stereoselectivity of enzymes to convert the ketone into the desired chiral alcohol with high fidelity.

A variety of microorganisms and isolated enzymes have been identified for their capacity to reduce 4-acetylbenzonitrile with high enantioselectivity. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are the most prominent enzyme classes employed for this transformation. These enzymes are often sourced from bacteria and yeast or are produced recombinantly, typically in Escherichia coli.

One notable enzyme is (S)-1-phenylethanol dehydrogenase (PEDH) from the denitrifying bacterium Aromatoleum aromaticum. This enzyme, belonging to the short-chain dehydrogenase/reductase (SDR) family, has been successfully used for the asymmetric reduction of a wide array of prochiral ketones, including 4-acetylbenzonitrile. nih.gov The reaction is catalyzed using E. coli cells that are engineered to overexpress the PEDH enzyme, which act as whole-cell biocatalysts. nih.gov

Extensive screening of enzyme libraries has also proven fruitful. In one study, a screen of 250 ketoreductases identified 17 enzymes that could produce the desired enantiopure alcohol with complete conversion of the starting ketone. uniovi.es From this screen, the NADH-dependent ketoreductase KRED-110 was selected for preparative, multigram-scale synthesis. uniovi.es Lyophilised E. coli cells expressing a ketoreductase from Scheffersomyces stipitis have also been shown to be effective for similar reductions. uniovi.es

Enzyme/MicroorganismEnzyme ClassSource Organism
(S)-1-phenylethanol dehydrogenase (PEDH)Alcohol Dehydrogenase (ADH)Aromatoleum aromaticum
KRED-110Ketoreductase (KRED)Not specified
KetoreductaseKetoreductase (KRED)Scheffersomyces stipitis
Carbonyl Reductases (CREDs)Carbonyl ReductaseVarious (from enzyme libraries)

This table summarizes various enzymes and their sources used in the bioreduction of 4-acetylbenzonitrile and similar ketones.

The efficiency of biocatalytic reductions is critically dependent on the reaction conditions and, most importantly, the regeneration of the nicotinamide (B372718) cofactor (NADH or NADPH) that is consumed during the reaction. acs.orgresearchgate.net As these cofactors are expensive, their stoichiometric use is not economically viable, making in situ regeneration essential for preparative applications. researchgate.netuni-freiburg.denih.gov

Reaction Conditions: Bioreductions are typically carried out in aqueous buffer systems under mild conditions of temperature and pH, which contributes to their classification as "green" processes. For instance, the reduction of 2-chloro-1-(2,4-chlorophenyl)ethanone using E. coli expressing a ketoreductase was performed at 30°C. uniovi.es

Co-factor Regeneration: Two primary strategies are employed for cofactor regeneration in whole-cell and isolated enzyme systems:

Substrate-Coupled Regeneration: This approach uses a single enzyme that catalyzes both the reduction of the target ketone and the oxidation of a co-substrate. A common and inexpensive co-substrate is isopropanol, which is oxidized to acetone. acs.org This method is advantageous as it can preclude the need for a second enzyme system and complex pH control. almacgroup.com The reduction of 4-acetylbenzonitrile using PEDH has been successfully demonstrated using isopropanol as both the reaction solvent and the co-substrate for NADH recovery. nih.gov

Enzyme-Coupled Regeneration: This method involves a second enzyme dedicated to cofactor regeneration. Glucose dehydrogenase (GDH) is frequently used, which oxidizes glucose to glucono-δ-lactone while reducing NADP+ to NADPH. researchgate.netnih.gov This system is highly efficient and provides a strong thermodynamic driving force for the reaction. acs.org Intact whole cells, such as E. coli, can also utilize their endogenous metabolic pathways to regenerate cofactors by using glucose as a carbon source. acs.org

Regeneration MethodCo-substrate/EnzymeCo-factorAdvantages
Substrate-CoupledIsopropanolNADH/NADPHSingle enzyme, no pH control needed, cost-effective
Enzyme-CoupledGlucose Dehydrogenase (GDH) / GlucoseNADPHHigh efficiency, strong thermodynamic drive
Whole-Cell MetabolismGlucoseNADH/NADPHCofactors supplied by the cell, cost-effective

This table outlines common strategies for cofactor regeneration in the asymmetric bioreduction of ketones.

Bioreduction methods are prized for their ability to deliver products with exceptionally high stereochemical purity. The specific geometry of the enzyme's active site dictates the binding orientation of the substrate, leading to highly selective transformations.

In the case of the reduction of 4-acetylbenzonitrile with (S)-1-phenylethanol dehydrogenase (PEDH), the reaction proceeds with excellent enantioselectivity, achieving 100% conversion to the corresponding alcohol. nih.gov Similarly, screening efforts with ketoreductases have identified multiple enzymes capable of achieving complete conversion and producing enantiopure alcohol. uniovi.es The use of select carbonyl reductase (CRED) enzymes frequently results in products with enantiomeric excess (e.e.) values greater than 99%. almacgroup.com Such high levels of enantiopurity are critical for the use of this compound as an intermediate in pharmaceutical synthesis, where the biological activity of a drug molecule is often dependent on its specific stereochemistry.

SubstrateBiocatalystConversion (%)Enantiomeric Excess (e.e.) (%)
4-Acetylbenzonitrile(S)-1-phenylethanol dehydrogenase (PEDH)100>99 (Implied)
4-AcetylbenzonitrileS-1-(4-hydroxyphenyl)-ethanol dehydrogenase (S-HPED)100Not specified
Various Prochiral KetonesCarbonyl Reductases (CREDs)HighTypically >99

This table presents typical stereochemical outcomes for the bioreduction of 4-acetylbenzonitrile and related ketones.

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the best of both worlds: the high selectivity and mild reaction conditions of enzymes with the broad applicability of traditional chemical transformations. These multi-step routes often employ an enzymatic step to install chirality, which is then followed by chemical modifications to reach the final target molecule.

A common chemoenzymatic strategy involves the lipase-mediated kinetic resolution of a racemic alcohol. For example, in the synthesis of promethazine, a racemic alcohol intermediate was resolved using a lipase like Novozym 435 to furnish both enantiomeric forms with superb enantioselectivity (up to >99% e.e.). beilstein-journals.org This key chiral intermediate was then converted to a bromide derivative and subsequently reacted with an appropriate amine to yield the final (R)- and (S)-stereoisomers of the drug. beilstein-journals.org A similar strategy could be applied to this compound, where a racemic version of the alcohol is first synthesized chemically and then resolved enzymatically.

Another approach involves using an enzymatic reaction to create a chiral intermediate that is then elaborated chemically. The asymmetric bioreduction of 4-acetylbenzonitrile to this compound is the first step in such a pathway. The resulting chiral alcohol can then be used in subsequent chemical steps, such as substitution or coupling reactions, leveraging the nitrile and hydroxyl functional groups to build more complex molecules.

Green Chemistry Considerations in Synthesis

The synthesis of this compound, particularly through biocatalytic routes, aligns well with the principles of green chemistry. researchgate.net These principles aim to reduce or eliminate the use and generation of hazardous substances. researchgate.net

Use of Biocatalysts: Enzymes operate under mild conditions (neutral pH, ambient temperature and pressure) in aqueous media, avoiding the need for harsh reagents, toxic metal catalysts, and volatile organic solvents that are common in traditional chemical synthesis. researchgate.netrsc.org

Atom Economy: Asymmetric reduction is an addition reaction, which is inherently atom-economical as it incorporates all atoms of the reactants into the final product, minimizing waste.

Renewable Feedstocks: Cofactor regeneration systems that utilize glucose as a co-substrate rely on a renewable feedstock. sigmaaldrich.com

Energy Efficiency: The mild reaction conditions significantly reduce the energy consumption of the process compared to chemical methods that may require high temperatures and pressures. sigmaaldrich.com

Reduced Waste: The high selectivity of enzymes minimizes the formation of by-products, simplifying purification and reducing chemical waste streams. researchgate.net For example, a novel green synthesis of benzonitrile (B105546) using a recyclable ionic liquid has been developed to avoid corrosive acids and metal catalysts. researchgate.netrsc.org

The application of these green chemistry principles makes the biocatalytic synthesis of this compound an environmentally sustainable and economically attractive alternative to classical chemical methods.

Chemical Transformations and Derivatives of R 4 1 Hydroxyethyl Benzonitrile

Derivatization for Spectroscopic Analysis and Chiral Purity Determination

The accurate determination of the enantiomeric purity and absolute configuration of (R)-4-(1-hydroxyethyl)benzonitrile is paramount for its application in stereoselective synthesis. Derivatization of the hydroxyl group is a common strategy to facilitate these analyses using spectroscopic and chromatographic techniques.

Acetate (B1210297) Derivatives for VCD and ECD Spectroscopy

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical techniques for determining the absolute configuration of chiral molecules in solution. The comparison of experimentally measured spectra with those predicted by quantum chemical calculations allows for an unambiguous assignment of stereochemistry.

To apply these methods to this compound, it can be converted to its corresponding acetate derivative, (R)-1-(4-cyanophenyl)ethyl acetate. The esterification is typically achieved by reacting the alcohol with acetic anhydride (B1165640) or acetyl chloride in the presence of a base like pyridine. The resulting acetate ester is then subjected to VCD and ECD analysis. The distinct signals in the VCD and ECD spectra, arising from the chiral environment around the chromophores, provide the necessary data for comparison with theoretical models to confirm the (R)-configuration.

ReactantReagentProductPurpose
This compoundAcetic anhydride/Pyridine(R)-1-(4-cyanophenyl)ethyl acetateVCD and ECD Spectroscopy

Other Chiral Derivatives for Chromatographic Analysis

The enantiomeric excess of this compound is often determined by chiral High-Performance Liquid Chromatography (HPLC). While direct separation on a chiral stationary phase is possible, derivatization with a chiral derivatizing agent (CDA) to form diastereomers that can be separated on a standard achiral column is a common alternative. wikipedia.org

A variety of CDAs are suitable for this purpose, reacting with the hydroxyl group to form diastereomeric esters or ethers. nih.gov These diastereomers exhibit different physicochemical properties, allowing for their separation by conventional chromatography. Some commonly used CDAs for alcohols include Mosher's acid ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid), 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), and camphorsultam-based reagents. wikipedia.orgtcichemicals.commdpi.com For instance, reaction with (S)-Mosher's acid chloride would yield two diastereomeric esters from a racemic mixture of 4-(1-hydroxyethyl)benzonitrile, which can then be quantified by HPLC.

Chiral Derivatizing Agent (CDA)Resulting DerivativeAnalytical Technique
(S)-Mosher's acid chlorideDiastereomeric estersHPLC on achiral column
(S)-MαNP acidDiastereomeric estersHPLC on achiral column
(1R,2S)-(−)-EphedrineDiastereomeric saltsFractional Crystallization & HPLC

Transformations Involving the Hydroxyl Group

The hydroxyl group of this compound is a key site for chemical modifications, enabling its conversion into other functional groups and the construction of more elaborate molecular architectures.

Oxidation Reactions

The secondary alcohol functionality of this compound can be readily oxidized to the corresponding ketone, 4-acetylbenzonitrile (B130643). This transformation is a common step in various synthetic pathways. A range of oxidizing agents can be employed for this purpose, with the choice often depending on the desired scale and selectivity. Common laboratory-scale oxidants for this transformation include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or chromium trioxide (CrO₃), as well as manganese-based reagents such as potassium permanganate (B83412) (KMnO₄).

ReactantOxidizing AgentProduct
This compoundPotassium permanganate (KMnO₄)4-Acetylbenzonitrile
This compoundChromium trioxide (CrO₃)4-Acetylbenzonitrile

Etherification and Esterification

The hydroxyl group can undergo etherification and esterification to yield a wide array of derivatives. The Mitsunobu reaction is a particularly powerful method for these transformations as it typically proceeds with inversion of stereochemistry at the alcohol center. wikipedia.orgorganic-chemistry.orgnih.gov

For esterification, this compound can be reacted with a carboxylic acid in the presence of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.gov This would result in the formation of the corresponding (S)-ester.

Similarly, etherification can be achieved under Mitsunobu conditions by using another alcohol or a phenol (B47542) as the nucleophile. For example, reaction with methanol (B129727) would yield the (S)-methyl ether.

Reaction TypeReagentsProduct Stereochemistry
Esterification (Mitsunobu)Carboxylic acid, PPh₃, DEADInversion (S)
Etherification (Mitsunobu)Alcohol/Phenol, PPh₃, DIADInversion (S)

Substitution Reactions

The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base. This activated intermediate can then be displaced by a variety of nucleophiles in an Sₙ2 reaction, which proceeds with inversion of configuration.

A notable example is the conversion of the alcohol to an azide (B81097). This can be achieved via a two-step process involving mesylation followed by substitution with sodium azide. masterorganicchemistry.com Alternatively, a one-pot Mitsunobu reaction using a source of azide, such as diphenylphosphoryl azide (DPPA), can directly convert the (R)-alcohol to the corresponding (S)-azide. commonorganicchemistry.comgoogle.com This transformation is valuable for introducing a nitrogen functionality, which can be further elaborated, for instance, by reduction to an amine.

Reaction SequenceReagentsIntermediate/ProductStereochemistry
1. Tosylation2. Azide Substitution1. TsCl, Pyridine2. NaN₃(R)-1-(4-cyanophenyl)ethyl tosylate(S)-4-(1-azidoethyl)benzonitrileRetentionInversion
Mitsunobu AzidationDPPA, PPh₃, DEAD(S)-4-(1-azidoethyl)benzonitrileInversion

Transformations Involving the Nitrile Group

The nitrile group is a key reactive site in this compound, enabling its conversion into other important functional groups such as carboxylic acids and amines.

Hydrolysis to Carboxylic Acids

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring elevated temperatures. chemistrysteps.comweebly.com This reaction proceeds through an amide intermediate. chemistrysteps.comchegg.com

Base-Catalyzed Hydrolysis: In the presence of a base like sodium hydroxide (B78521), the hydroxide ion attacks the electrophilic carbon of the nitrile. Subsequent proton transfer from the solvent (water) leads to an intermediate that tautomerizes to the corresponding amide. weebly.comnku.edu This amide can then undergo further hydrolysis to yield the carboxylate salt, which upon acidification, gives the carboxylic acid. weebly.comnku.edu

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is protonated, increasing the electrophilicity of the nitrile carbon for attack by water. rsc.orgyoutube.com This process also forms an amide intermediate, which is then hydrolyzed to the carboxylic acid. youtube.com

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis. For instance, the hydrolysis of benzonitrile (B105546) is a well-established method for preparing benzoic acid. chegg.comrsc.orgpearson.com

Reduction to Amines

The nitrile group can be reduced to a primary amine using various reducing agents. wikipedia.org This transformation is significant for the synthesis of benzylamine (B48309) derivatives.

Common methods for nitrile reduction include:

Catalytic Hydrogenation: This is often the most economical method for producing primary amines from nitriles. wikipedia.org Catalysts typically include Group 10 metals like Raney nickel, palladium black, or platinum dioxide. wikipedia.org The reaction is carried out under hydrogen pressure. wikipedia.orggoogle.com To improve selectivity for the primary amine and minimize the formation of secondary and tertiary amine byproducts, additives like ammonia (B1221849) are sometimes used. google.com

Chemical Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for converting nitriles to primary amines. chemguide.co.uk The reaction is typically carried out in an ether solvent, followed by an acidic workup. chemguide.co.uk Other reagents such as diborane (B8814927) can also be employed. wikipedia.org

The choice of reducing agent and reaction conditions is crucial for achieving high yields and selectivity. wikipedia.org

Nitrile Hydration and Other Reactions

Beyond complete hydrolysis to carboxylic acids, the nitrile group can undergo partial hydration to form amides. This transformation is valuable as amides are important functional groups in many biologically active molecules. researchgate.net

Nitrile Hydration to Amides: Controlling the reaction conditions of hydrolysis, such as using milder acids or bases and lower temperatures, can favor the formation of the amide intermediate. chemistrysteps.comcore.ac.ukcommonorganicchemistry.com For example, base-catalyzed hydration using reagents like sodium hydroxide in an alcohol-water mixture can selectively produce amides. core.ac.uk Another approach involves the use of a TFA-H₂SO₄ mixture, which facilitates the indirect hydration of nitriles to amides. acs.org

The nitrile group's reactivity also extends to other transformations, although less common for this specific substrate.

Modification of the Aromatic Ring

The benzene (B151609) ring of this compound can undergo substitution reactions, allowing for further functionalization of the molecule.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The existing substituents on the ring, the hydroxyethyl (B10761427) group and the nitrile group, influence the position and rate of the substitution.

Directing Effects: The 1-hydroxyethyl group is an ortho-, para-directing activator, meaning it increases the rate of reaction and directs incoming electrophiles to the positions ortho and para to it. libretexts.orgvanderbilt.edu Conversely, the nitrile group is a meta-directing deactivator, slowing down the reaction and directing electrophiles to the meta position. libretexts.orgvanderbilt.edu

Common SEAr Reactions: Important electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com For example, nitration of benzonitrile, in general, yields the meta-substituted product. chegg.comchegg.com

Nucleophilic Aromatic Substitution (e.g., related fluoro-benzonitrile derivatives)

Nucleophilic aromatic substitution (SNAr) is a reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is generally favored when the ring is substituted with strong electron-withdrawing groups. wikipedia.org

While this compound itself is not primed for SNAr, related fluoro-benzonitrile derivatives can undergo this reaction. For SNAr to occur, a good leaving group (like a halogen) and activating electron-withdrawing groups positioned ortho or para to the leaving group are typically required. wikipedia.org

In a related context, the synthesis of derivatives can be achieved through the SNAr reaction of polyfluoroarenes with various nucleophiles. nih.gov For example, in compounds like 4-fluoronitrobenzene, the fluorine atom can be displaced by a nucleophile due to the activating effect of the para-nitro group. researchgate.netresearchgate.net This principle can be applied to synthesize derivatives of this compound by starting with a suitably substituted fluoro-benzonitrile precursor.

Synthesis of Advanced Intermediates and Analogues

The strategic positioning of a chiral secondary alcohol and a reactive nitrile group on an aromatic scaffold makes this compound a valuable and versatile chiral building block in organic synthesis. Its utility lies in its capacity to serve as a precursor for more complex molecules, where the stereochemistry of the hydroxyl group is often critical for the biological activity of the final target.

This compound serves as a key chiral intermediate in the synthesis of more elaborate molecular structures, particularly within the pharmaceutical and agrochemical sectors. The (R)-configured secondary alcohol provides a stereochemically defined center that can be incorporated into larger, biologically active molecules. The dual functionality of the molecule allows for its integration into multi-step synthetic sequences where either the hydroxyl or nitrile group can be selectively manipulated.

The significance of this chiral synthon is highlighted in the construction of complex heterocyclic and polycyclic systems. For instance, chiral benzonitriles are recognized as important motifs in functional molecules and can be instrumental in forming structures that exhibit specific biological activities, such as kinase inhibition. While direct, publicly documented synthetic routes starting from this compound to a specific complex marketable product are not prevalent in readily available literature, its structural motif is found within complex patented compounds. For example, various tricyclic compounds and benzylbenzene derivatives containing substituted benzonitrile cores are subjects of patent literature, indicating the importance of this type of chiral fragment in the design of novel chemical entities. google.comgoogle.com The primary role of this compound in this context is to provide a reliable source of chirality and a versatile handle for further chemical elaboration.

A representative, albeit general, integration of such a chiral fragment into a more complex structure is outlined in the table below, illustrating its potential as a foundational element.

Table 1: Conceptual Integration into a Complex Benzonitrile Derivative

Starting Material Reagent/Condition Intermediate Product Subsequent Transformations Final Product Class

The functional groups of this compound are amenable to a variety of chemical transformations, allowing for the synthesis of a diverse array of derivatives. These reactions can target the secondary alcohol, the nitrile group, or both, providing access to advanced intermediates with modified properties and reactivities.

Oxidation of the Hydroxyl Group The secondary alcohol can be oxidized to the corresponding ketone using standard oxidizing agents. This transformation removes the chiral center and yields a prochiral intermediate that can be used in other synthetic applications.

Reduction of the Nitrile Group The nitrile moiety can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). youtube.comlibretexts.org This reaction converts the cyano group into a benzylamine derivative while preserving the chirality of the secondary alcohol. This transformation is significant as it introduces a basic amino group, which is a common feature in many biologically active compounds. The process involves a nucleophilic attack by a hydride on the electrophilic carbon of the nitrile, followed by further reduction and aqueous workup to yield the primary amine. libretexts.org

Esterification of the Hydroxyl Group Esterification of the secondary alcohol is a common derivatization strategy. The Mitsunobu reaction is a particularly effective method for this transformation as it typically proceeds with a complete inversion of stereochemistry at the chiral center. handwiki.orgnih.gov This allows for the conversion of the (R)-alcohol into an (S)-ester. In a typical Mitsunobu protocol, the alcohol is reacted with a carboxylic acid (the nucleophile), triphenylphosphine (PPh₃), and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). handwiki.orgnih.gov The reaction activates the hydroxyl group for Sₙ2 displacement by the carboxylate. For sterically hindered alcohols, using a more acidic coupling partner like 4-nitrobenzoic acid can significantly improve the yield of the inverted product. orgsyn.org

The table below summarizes key functionalization reactions of this compound.

Table 2: Functionalization Reactions of this compound

Reaction Type Reagent(s) Product Reference(s)
Oxidation Standard oxidizing agents (e.g., PCC, Swern) 4-Acetylbenzonitrile
Nitrile Reduction 1. Lithium aluminum hydride (LiAlH₄) 2. Water (H₂O) (R)-4-(1-Hydroxyethyl)benzylamine youtube.comlibretexts.org
Esterification (Mitsunobu) Benzoic acid, Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) (S)-1-(4-Cyanophenyl)ethyl benzoate handwiki.orgnih.govnih.gov

Stereochemical Analysis and Absolute Configuration Determination

Spectroscopic Methods for Enantiomeric Excess Determination

Spectroscopic techniques are instrumental in quantifying the enantiomeric excess (ee) of chiral compounds, providing a measure of the prevalence of one enantiomer over the other.

Chiral Gas Chromatography (GC) is a powerful technique for separating enantiomers. While specific operational details for the direct chiral GC analysis of (R)-4-(1-hydroxyethyl)benzonitrile are not extensively documented in the provided search results, the general principles of the technique are well-established. Chiral GC utilizes a chiral stationary phase (CSP) within the GC column. wisc.edu The differing interactions between the enantiomers of the analyte and the CSP lead to different retention times, allowing for their separation and quantification. wisc.edu The retention index, a standardized measure of a compound's retention time, is calculated by comparing it to the retention times of a series of n-alkanes. wisc.edu

Commonly used chiral stationary phases include derivatives of cyclodextrins, such as Cyclodex-B and Cyclosil-B. wisc.edu The general GC oven profile for such analyses often involves a temperature ramp to achieve optimal separation. For instance, a typical program might start at a low temperature (e.g., 40°C), hold for a period, then ramp up to a higher temperature (e.g., 200°C) at a controlled rate. wisc.edu

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and versatile method for determining the enantiomeric excess of chiral compounds like this compound. This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

In a study focused on the asymmetric hydrogenation of 4-acetylbenzonitrile (B130643) to produce this compound, chiral HPLC was utilized to determine the enantiomeric excess of the product. The analysis was performed using a Chiralcel OD-H column with a mobile phase consisting of a hexane-isopropanol mixture (90:10) at a flow rate of 1.0 mL/min. Detection was carried out using a UV detector at a wavelength of 254 nm. This method successfully separated the (R) and (S) enantiomers, allowing for the quantification of the enantiomeric excess.

The choice of the chiral stationary phase and the mobile phase composition are critical for achieving good separation (resolution) of the enantiomers. researchgate.netnih.gov Common CSPs include those based on polysaccharides like cellulose (B213188) and amylose, often coated on a silica (B1680970) support. nih.govepa.gov The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is optimized to achieve the best balance between resolution and analysis time. researchgate.net

The following table summarizes typical parameters for chiral HPLC analysis:

ParameterValue
Column Chiralcel OD-H, Chiralcel OD-R, Lux Amylose-2, Chiral AGP
Mobile Phase Hexane/Isopropanol, Acetonitrile/Buffer, Methanol (B129727)/Buffer
Flow Rate 0.5 - 1.0 mL/min
Detection UV (e.g., 254 nm, 280 nm, 322 nm)
Column Temperature 25 °C

This table is a compilation of typical values from various chiral HPLC methods and may not represent a single specific analysis of this compound.

Mechanistic Investigations of Reactions Involving R 4 1 Hydroxyethyl Benzonitrile

Reaction Pathway Elucidation in Asymmetric Synthesis

The predominant method for the asymmetric synthesis of (R)-4-(1-hydroxyethyl)benzonitrile is the catalytic hydrogenation of the prochiral ketone, 4-acetylbenzonitrile (B130643). These reactions are characterized by the use of chiral catalysts that create a stereochemically controlled environment for the reduction process.

Role of Catalysts and Ligands

The success of the asymmetric hydrogenation of 4-acetylbenzonitrile to yield this compound with high enantiomeric excess hinges on the design of the catalyst system. Ruthenium-based catalysts, in particular, have proven to be highly effective.

A widely employed catalyst system involves ruthenium complexed with chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and a chiral diamine. For instance, the use of a Ru-(S)-BINAP catalyst has been shown to produce this compound with high enantioselectivity. acs.org Similarly, catalyst systems like Ru-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) have demonstrated high conversion and enantiomeric excess. qub.ac.uk

The proposed mechanism for these hydrogenations is a nonclassical metal-ligand bifunctional catalysis. nih.gov In this model, the reaction does not proceed through direct coordination of the ketone's carbonyl group to the ruthenium center. Instead, an 18-electron ruthenium hydride complex is the active species. nih.gov The chiral diphosphine and diamine ligands are crucial in creating a well-defined chiral pocket around the metal center. The diamine ligand, in particular, is thought to play a direct role in the hydrogen transfer step. nih.gov The stereoselectivity of the reaction is governed by the steric and electronic properties of these ligands, which dictate the preferred orientation of the ketone substrate as it approaches the catalyst. nih.gov

Table 1: Catalyst Systems for Asymmetric Hydrogenation of 4-Acetylbenzonitrile

Catalyst System Chiral Ligands Achieved Enantiomeric Excess (ee)
Ruthenium-based (S)-BINAP >90% for (R)-isomer acs.org
Ruthenium-based TsDPEN up to 99% qub.ac.uk

Transition State Analysis

The key to the high enantioselectivity observed in the asymmetric hydrogenation of ketones like 4-acetylbenzonitrile is the energetic differentiation between the two diastereomeric transition states. The favored transition state is a six-membered pericyclic arrangement. nih.gov

In this transition state, a hydride from the ruthenium center and a proton from an amine group of the diamine ligand are transferred simultaneously to the carbonyl carbon and oxygen, respectively. nih.gov The chair-like transition state is stabilized by the coordination of the ligands to the ruthenium. The chirality of the diphosphine and diamine ligands dictates the facial selectivity of the hydride attack on the prochiral ketone. The enantiofaces of the ketone are kinetically differentiated at the molecular surface of the coordinatively saturated chiral ruthenium hydride intermediate. nih.gov The steric bulk of the substituents on the ketone and the ligands on the catalyst control which transition state is lower in energy, thus determining the stereochemical outcome of the reaction.

Deuterium (B1214612) Labeling Studies

Deuterium labeling studies are a powerful tool for probing the mechanism of hydrogenation reactions. While specific studies on this compound are not extensively detailed in the provided results, the principles from related systems offer significant insight. For instance, in the transfer hydrogenation of ketones using D₂O as the deuterium source with a ruthenium catalyst, selective deuteration at the α-carbon of the resulting alcohol has been observed. acs.org This suggests a rapid exchange between the ruthenium-hydride (Ru-H) and D⁺ from the deuterated solvent, leading to the formation of a Ru-D species. acs.org

The application of such studies to the hydrogenation of 4-acetylbenzonitrile could confirm the nature of the hydrogen (or deuterium) transfer step. For example, if the reaction is carried out with D₂ gas and a protic solvent, the location of the deuterium atoms in the product would elucidate whether the hydride from the catalyst and the proton from the solvent are delivered to the carbonyl carbon and oxygen, respectively, and in what manner. The kinetic isotope effect, comparing the reaction rates with H₂ versus D₂, can also provide evidence for the rate-determining step of the reaction. For example, a significant kinetic isotope effect would suggest that the cleavage of the H-H (or D-D) bond or the transfer of hydrogen is involved in the rate-limiting step. nih.gov

Enzymatic Reaction Mechanisms

Biocatalysis, utilizing enzymes such as alcohol dehydrogenases (ADHs), presents an alternative and often highly selective method for the synthesis of this compound from 4-acetylbenzonitrile.

Active Site Interactions and Substrate Binding

Alcohol dehydrogenases catalyze the reversible oxidation of alcohols to aldehydes or ketones, using a nicotinamide (B372718) cofactor (NAD⁺/NADH or NADP⁺/NADPH). In the reductive direction, the enzyme facilitates the transfer of a hydride ion from the dihydronicotinamide ring of the cofactor to the carbonyl carbon of the substrate. frontiersin.org

The active site of an ADH is a precisely shaped pocket that binds both the cofactor and the substrate in a specific orientation. frontiersin.org For many ADHs, a catalytic zinc ion is present in the active site. This zinc ion acts as a Lewis acid, coordinating to the carbonyl oxygen of the substrate and polarizing the C=O bond, which facilitates the hydride attack. ebi.ac.uk The binding of the substrate is further stabilized by a network of hydrogen bonds and hydrophobic interactions with amino acid residues lining the active site. qub.ac.uk The geometry of this active site is a primary determinant of the enzyme's substrate specificity. nih.gov

Enantioselectivity Origins in Biocatalysis

The high enantioselectivity of ADHs in the reduction of prochiral ketones like 4-acetylbenzonitrile stems from the chiral environment of the active site. nih.gov The enzyme's ability to produce a specific enantiomer, in this case, the (R)-alcohol, is dictated by the so-called "Prelog's rule" or "anti-Prelog's rule," which relates the stereochemistry of the product to the binding orientation of the substrate relative to the cofactor.

Specifically, the active site possesses distinct pockets, often described as small and large, which accommodate the substituents of the ketone. For the synthesis of this compound, an (R)-selective ADH will orient the 4-cyanophenyl group into the larger pocket and the methyl group into the smaller pocket. This specific binding mode positions the re-face of the carbonyl group towards the nicotinamide cofactor, leading to hydride delivery to that face and the formation of the (R)-enantiomer. nih.govresearchgate.net

Molecular dynamics simulations have provided deeper insights into the origins of enantioselectivity. For some ADHs, the dynamic movement of loops covering the active site can play a crucial role. qub.ac.uk The opening and closing of such a loop can modulate the shape and size of the binding pocket, thereby controlling the substrate's orientation and, consequently, the stereochemical outcome of the reduction. qub.ac.uk The discovery of (R)-specific ADHs, for instance from Lactobacillus species, has been instrumental in the efficient biocatalytic production of (R)-alcohols. nih.gov

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful investigative tools for understanding the complex reaction mechanisms involving this compound. These computational approaches offer a molecular-level understanding of reaction pathways, conformational preferences, and the interactions between enzymes and substrates, which can be challenging to determine through experimental methods alone.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a prominent computational method used to explore the mechanisms of reactions where this compound is a key component. DFT calculations are instrumental in determining the geometries of reactants, transition states, and products, along with their respective energies. This information is vital for constructing a potential energy surface for a reaction, thereby identifying the most likely reaction pathway.

A significant area where DFT has been applied is in the asymmetric reduction of 4-acetylbenzonitrile to produce this compound. Through DFT calculations, researchers can model the transition states of this reaction when catalyzed by various chiral catalysts. These computational studies are crucial for understanding the origins of enantioselectivity, showing how the catalyst and substrate interact to favor the formation of the (R)-enantiomer. The calculations can identify key non-covalent interactions, such as hydrogen bonding and steric hindrance, that govern the stereochemical outcome of the reaction.

For example, in the transfer hydrogenation of 4-acetylbenzonitrile, DFT calculations can model the transition state, illustrating the transfer of a hydride from the metal center to the prochiral ketone and how the chiral environment of the catalyst directs the substrate's orientation.

Reaction StudiedComputational MethodKey Findings
Asymmetric Transfer Hydrogenation of 4-acetylbenzonitrileDFT (B3LYP)Elucidation of transition state geometry and identification of key hydrogen bonding interactions responsible for enantioselectivity.
Asymmetric Hydrogenation of 4-acetylbenzonitrileDFTDetermination of the preferred binding mode of the substrate to the chiral catalyst, explaining the high enantiomeric excess observed experimentally.
Reaction of benzonitrile (B105546) and 4-octyne (B155765) catalyzed by Ni(PMe3)2DFT (B3LYP/6-31+G(d,p))Investigation of three possible pathways for the formation of a metallic intermediate, followed by insertion and reductive elimination reactions. dntb.gov.ua

Conformational Studies and Molecular Dynamics

The conformational flexibility of this compound is a critical factor in its reactivity and interactions with other molecules, especially enzymes. Conformational studies, often complemented by molecular dynamics (MD) simulations, provide a dynamic view of the molecule's behavior in different environments.

These studies help identify the most stable conformations of this compound and the energy barriers for interconversion between them. The orientation of the hydroxyl and ethyl groups in relation to the benzonitrile ring is a key area of interest. MD simulations can track the conformational changes of the molecule over time, revealing its accessible conformational space and the speed of these changes. This is essential for understanding how the molecule orients itself within a catalytic site or binding pocket.

For instance, MD simulations can demonstrate how the solvent environment affects the molecule's conformational preferences. In polar solvents, conformations that maximize hydrogen bonding between the hydroxyl group and the solvent are favored.

MethodologyFocus of StudyInsights Gained
Molecular Dynamics (MD)Conformational landscape of this compound in solution.Identification of dominant conformers and the influence of solvent on conformational equilibrium.
Conformational AnalysisRotational barriers around the C-C bond linking the chiral center to the phenyl ring.Understanding the molecule's flexibility and potential binding orientations.

Docking Studies for Enzyme-Substrate Complexes

Docking studies are computational methods used to predict the binding orientation of a molecule to a protein to form a stable complex. For this compound, docking is frequently employed to understand its interactions with enzymes. This is particularly relevant when the compound is a product of an enzymatic reduction or a substrate for further enzymatic reactions.

These studies provide detailed 3D models of the enzyme-substrate complex, highlighting the specific amino acid residues involved in binding. By analyzing interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, researchers can understand the basis of an enzyme's substrate specificity and enantioselectivity.

For example, docking this compound into the active site of an alcohol dehydrogenase can explain why the (R)-enantiomer is a preferred substrate or product over the (S)-enantiomer. The docking results might show a more favorable binding pose for the (R)-enantiomer, with shorter hydrogen bond distances to key catalytic residues or a better fit within the active site's hydrophobic pocket.

Enzyme ClassPurpose of Docking StudyTypical Findings
Alcohol DehydrogenasesTo understand the enantioselectivity of the reduction of 4-acetylbenzonitrile or the oxidation of this compound.Identification of key active site residues that control stereochemistry through specific hydrogen bonding and steric interactions.
Esterases/LipasesTo predict the enantioselectivity of the kinetic resolution of racemic 4-(1-hydroxyethyl)benzonitrile.Modeling the formation of the tetrahedral intermediate and identifying the structural basis for the preferential acylation of one enantiomer.

Applications of R 4 1 Hydroxyethyl Benzonitrile As a Chiral Precursor

Synthesis of Enantiopure Pharmaceutical Intermediates

The demand for enantiomerically pure drugs is a major driver in synthetic chemistry, as different enantiomers of a drug can have vastly different pharmacological effects. nih.gov Chiral precursors like (R)-4-(1-hydroxyethyl)benzonitrile are instrumental in this endeavor. The functional groups of the molecule allow it to be converted into a variety of more complex structures that form the backbone of pharmaceutical agents.

A prominent example of the importance of this class of chiral molecules is in the synthesis of widely used antidepressants. For instance, the synthesis of Escitalopram, the active S-enantiomer of citalopram, relies on a key chiral intermediate, 4-(4-dimethylamino)-1-(4'-fluorophenyl)-1-(hydroxybutyl)-3-(hydroxymethyl)benzonitrile. nih.gov This intermediate, which is a more substituted benzonitrile (B105546) alcohol, is synthesized and then resolved into its pure enantiomers. The desired enantiomer is then cyclized to form the final active pharmaceutical ingredient. nih.gov This highlights the critical role that chiral hydroxy benzonitrile scaffolds play in accessing enantiopure drugs. The this compound molecule serves as a fundamental model and starting point for the synthesis of such crucial pharmaceutical intermediates.

Development of Optically Active Fine Chemicals

Beyond complex pharmaceuticals, this compound is a precursor for a range of optically active fine chemicals. These are valuable compounds used in various specialized applications, including as additives, in agrochemicals, and as building blocks for further synthesis. The reactivity of the hydroxyl and nitrile groups can be selectively exploited to produce new chiral molecules while preserving the original stereocenter.

For example, the secondary alcohol can be oxidized to a ketone, and the nitrile group can be reduced to a primary amine. These transformations yield new, optically active fine chemicals with distinct properties and further synthetic potential.

Table 1: Transformation of this compound into Optically Active Fine Chemicals
TransformationProductReagentsSignificance
Oxidation4-Acetylbenzonitrile (B130643)Potassium permanganate (B83412) (KMnO₄), Chromium trioxide (CrO₃)A prochiral ketone that can be used in other stereoselective reactions.
Reduction(R)-4-(1-hydroxyethyl)benzylamineLithium aluminum hydride (LiAlH₄), H₂/Palladium on carbonA chiral β-hydroxy amine, a common motif in biologically active molecules.

Advanced Materials and Chiral Ligand Synthesis

The unique structural features of this compound make it a candidate for the development of advanced materials and as a precursor for chiral ligands used in asymmetric catalysis.

Advanced Materials: The introduction of chirality can have profound effects on the properties of materials, leading to the formation of novel phases and unique electro-optic effects. mdpi.com Chiral molecules, particularly those with rigid structures, can be used as dopants to induce helical superstructures in liquid crystals, creating chiral nematic phases. mdpi.comsigmaaldrich.com The benzonitrile unit provides a rigid, polar core, while the chiral center can direct the formation of these higher-order chiral assemblies. aps.org This makes this compound and its derivatives interesting candidates for creating chiroptical materials, which have applications in optical sensors and displays. mit.edu Similarly, incorporating such chiral units into polymer chains can lead to the formation of helical polymers with specialized properties. nih.govsigmaaldrich.com

Chiral Ligand Synthesis: In the field of asymmetric catalysis, chiral ligands are essential for controlling the stereochemical outcome of a reaction. These ligands coordinate to a metal center, creating a chiral environment that favors the formation of one enantiomer of the product over the other. This compound can serve as a starting material for the synthesis of new chiral ligands. The hydroxyl group provides a handle for further functionalization, allowing it to be incorporated into larger, more complex ligand scaffolds, such as those used in rhodium- or copper-catalyzed asymmetric reactions. rsc.orgnih.gov The development of new C₂-symmetric chiral ligands is an active area of research, and versatile precursors like this compound are valuable in this pursuit.

Future Research Directions in Synthetic Organic Chemistry

The ongoing pursuit of higher efficiency, greater selectivity, and more sustainable practices continues to shape the future of synthetic organic chemistry. In this context, versatile chiral precursors like this compound will remain highly relevant.

Future research will likely focus on several key areas:

Novel Catalyst Development: The molecule and its derivatives will continue to be explored as scaffolds for new, more effective chiral ligands and organocatalysts. Research into axially chiral benzonitriles, for example, shows promise for creating new classes of ligands for asymmetric synthesis. nih.gov

Biocatalysis: The use of enzymes, such as ketoreductases, for the synthesis of enantiopure alcohols like this compound is a growing field. Future work will focus on discovering and engineering more robust and highly selective enzymes to make these synthetic routes even more efficient and environmentally friendly.

Advanced Functional Materials: A deeper exploration into the use of this compound and related structures as chiral dopants in liquid crystals and as monomers for chiral polymers is anticipated. This could lead to the development of novel materials with tailored optical, electronic, and responsive properties for next-generation technologies. nih.govmit.edu

Flow Chemistry and Automation: Integrating the synthesis and application of such precursors into continuous flow systems and automated platforms will be a key step towards more efficient and scalable chemical manufacturing.

Ultimately, the future application of this compound in synthetic chemistry will be driven by the continuous need for enantiomerically pure and complex molecules for pharmaceuticals, fine chemicals, and advanced materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-4-(1-hydroxyethyl)benzonitrile, and how is stereochemical purity ensured?

  • Methodology : Two primary approaches are:

  • Catalytic asymmetric hydrogenation : Use Ru-BINAP complexes to reduce the corresponding ketone precursor, achieving high enantioselectivity (>90% ee) .
  • Chiral resolution : Separate racemic mixtures via diastereomeric salt formation using chiral acids (e.g., tartaric acid derivatives), followed by recrystallization .
    • Validation : Confirm the R-configuration using chiral HPLC with a cellulose-based column or polarimetry. Cross-validate with X-ray crystallography for absolute configuration determination .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • 1H NMR : Identify the hydroxyethyl group’s protons (δ ~1.4 ppm for CH3, δ ~4.2 ppm for CH-OH) and coupling patterns (e.g., doublet for diastereotopic protons) .
  • IR Spectroscopy : Confirm nitrile (C≡N stretch ~2240 cm⁻¹) and hydroxyl (O-H stretch ~3300 cm⁻¹) functional groups .
  • Chiral HPLC : Quantify enantiomeric excess using a Chiralpak AD-H column with hexane/isopropanol mobile phase .

Q. How can researchers optimize reaction yield during synthesis?

  • Key Parameters :

  • Catalyst loading (e.g., 0.5–2 mol% for asymmetric hydrogenation) and temperature (25–50°C) .
  • Use anhydrous solvents (e.g., THF, toluene) to prevent hydrolysis of intermediates .
    • Monitoring : Track reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) or in-situ FTIR for nitrile group retention .

Advanced Research Questions

Q. How do electronic effects of the benzonitrile group influence the reactivity of the hydroxyethyl moiety?

  • Mechanistic Insight : The electron-withdrawing nitrile group stabilizes adjacent carbocations, enhancing acid-catalyzed dehydration or nucleophilic substitution at the β-position.
  • Experimental Validation : Perform Hammett studies with substituted benzonitrile analogs to correlate substituent effects with reaction rates .
  • Computational Support : DFT calculations (e.g., B3LYP/6-31G*) can map charge distribution and transition states .

Q. How can contradictions in reported enantiomeric excess (ee) values be resolved?

  • Cross-Validation : Compare results from chiral HPLC, NMR with chiral solvating agents (e.g., Eu(hfc)₃), and optical rotation measurements .
  • Error Sources : Address racemization during purification (e.g., avoid acidic conditions in column chromatography) or catalyst decomposition in asymmetric hydrogenation .

Q. What role does this compound play in metabolic studies, and what analytical challenges arise?

  • Application : It serves as a precursor for active metabolites in drug development (e.g., β3-adrenergic receptor agonists) .
  • Challenges : Differentiate phase I metabolites (e.g., oxidation products) using LC-MS/MS with collision-induced dissociation (CID). Isotopic labeling (e.g., ¹³C) aids in tracking metabolic pathways .

Q. How can computational chemistry predict physicochemical properties of this compound?

  • Solubility/LogP : Estimate via molecular dynamics simulations (e.g., using Schrödinger’s QikProp) .
  • Spectroscopic Predictions : DFT-based IR and NMR chemical shift calculations (e.g., Gaussian 16) align with experimental data .

Q. What stability considerations are critical for long-term storage?

  • Storage Conditions : Keep under argon at –20°C to prevent oxidation of the hydroxyl group.
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., ketone via oxidation) are identified via HRMS .

Data Contradiction Analysis

  • Example : Conflicting melting points reported for analogs (e.g., 92.5–94.5°C in vs. 88–90°C in commercial sources).
    • Resolution : Verify purity via elemental analysis and DSC. Polymorphism or hydrate formation may explain discrepancies .

Retrosynthesis Analysis

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Reactant of Route 1
(R)-4-(1-hydroxyethyl)benzonitrile
Reactant of Route 2
Reactant of Route 2
(R)-4-(1-hydroxyethyl)benzonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.